molecular formula C6H6BrN3O B151052 2-(5-Bromopyrimidin-2-yl)acetamide CAS No. 132288-08-5

2-(5-Bromopyrimidin-2-yl)acetamide

Cat. No.: B151052
CAS No.: 132288-08-5
M. Wt: 216.04 g/mol
InChI Key: PSZQYJPBGJNFQD-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)acetamide is a brominated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science research. The acetamide-functionalized pyrimidine core is a privileged structure in drug discovery, frequently found in molecules investigated for their biological activity . The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies . This compound is closely related to N-(pyrimidin-2-yl)acetamide derivatives, which are systematically studied in crystal engineering for their robust hydrogen-bonding capabilities, forming predictable supramolecular architectures . Researchers utilize such bromopyrimidine acetamides as key intermediates in the synthesis of more complex molecules targeting various biological pathways, including kinase inhibition . As a high-purity synthetic intermediate, it is essential for developing novel chemical entities in pharmaceutical and agrochemical research. Please note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions. The provided hazard statements indicate potential health irritation and toxicity if ingested .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-2-9-6(10-3-4)1-5(8)11/h2-3H,1H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZQYJPBGJNFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562181
Record name 2-(5-Bromopyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132288-08-5
Record name 2-(5-Bromopyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 5 Bromopyrimidin 2 Yl Acetamide and Analogous Structures

Chemical Synthesis of the 5-Bromopyrimidine (B23866) Core

The foundational step in the synthesis of the target molecule is the construction of the 5-bromopyrimidine core. This is typically achieved through the direct bromination of a pyrimidine (B1678525) precursor, followed by functionalization at the C-2 position to enable the subsequent attachment of the acetamide (B32628) group.

Bromination Reactions of Pyrimidine Precursors

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key transformation. Various brominating agents and reaction conditions have been developed to achieve this selectively.

One common method involves the direct halogenation of pyrimidine or its derivatives. Reagents such as bromine in various solvents like water, dimethylformamide (DMF), or carbon tetrachloride have been utilized. nih.gov For instance, the bromination of pyrimidine can be carried out using its hydrogen halide salt, such as pyrimidine hydrochloride, which is suspended in an inert aromatic solvent and treated with bromine at an elevated temperature. google.com This process is adaptable for commercial use and provides good yields of 5-bromopyrimidine. google.com

Alternative brominating agents like N-bromosuccinimide (NBS) are also widely used, often in polar aprotic solvents like DMF. nih.govnih.gov The efficiency of these reactions can sometimes be enhanced by the addition of radical initiators or by performing the reaction under photochemical conditions. nih.gov Other notable brominating systems include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can effectively brominate pyrimidine nucleosides at the C-5 position in solvents like dichloromethane (B109758) or acetonitrile. nih.gov The reactivity of DBH can be further enhanced by the addition of Lewis acids. nih.gov Sodium monobromoisocyanurate (SMBI) has also been demonstrated as an efficient reagent for the bromination of pyrimidine nucleosides. nih.gov

Another approach to obtaining 5-bromopyrimidines involves the reaction of dibromodifuranone with formamide (B127407) at high temperatures in the presence of a catalyst like boric anhydride (B1165640). chemicalbook.com

Functionalization at the C-2 Position of the Pyrimidine Ring

With the 5-bromopyrimidine core in hand, the next critical step is the introduction of a suitable functional group at the C-2 position, which will serve as a handle for attaching the acetamide side chain. The C-2 position of the pyrimidine ring is susceptible to nucleophilic attack, a characteristic that is exploited in various functionalization strategies.

A common method involves the conversion of a 2-hydroxypyrimidine (B189755) to a 2-chloropyrimidine. For example, 2-hydroxy-5-bromopyrimidine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 5-bromo-2-chloropyrimidine. chemicalbook.com This 2-chloro substituent is an excellent leaving group for subsequent nucleophilic substitution reactions.

Direct C-H functionalization at the C-2 position is an increasingly important strategy. nih.gov While C-H functionalization at other positions of the pyridine (B92270) ring can be challenging, the C-2 position is more readily activated due to electronic factors and the directing effect of the ring nitrogen atoms. nih.gov Various transition metal-catalyzed reactions, as well as non-catalytic approaches, have been developed for this purpose. nih.gov For instance, C2-selective amination of pyrimidines can be achieved through the formation of pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. researchgate.net

Formation of the Acetamide Linkage

The final key transformation is the construction of the acetamide side chain at the C-2 position of the 5-bromopyrimidine ring. This can be accomplished through direct amidation reactions or by introducing a pre-formed 2-substituted acetamide moiety.

Amidation Reactions for Primary Acetamide Formation

The formation of a primary amide, such as the acetamide group in the target molecule, is a fundamental reaction in organic synthesis. While the direct reaction of a carboxylic acid with an amine is generally unfavorable, leading to salt formation, more reactive carboxylic acid derivatives are commonly used. libretexts.org

A prevalent method involves the reaction of an acyl chloride with ammonia (B1221849) or a primary amine. libretexts.orglibretexts.org In the context of synthesizing 2-(5-bromopyrimidin-2-yl)acetamide, this would typically involve a precursor like 2-(5-bromopyrimidin-2-yl)acetyl chloride, which would then be reacted with ammonia. Alternatively, acid anhydrides can also be used as activating agents for the carboxylic acid. libretexts.orglibretexts.org

Modern amidation methods often employ coupling agents to facilitate the reaction between a carboxylic acid and an amine. libretexts.orgorganic-chemistry.org These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions.

Introduction of the 2-Substituted Acetamide Side Chain

An alternative strategy involves the direct introduction of the entire 2-acetamide side chain. This can be achieved by reacting a suitable pyrimidine derivative with a reagent that already contains the acetamide functionality.

For example, a 2-halopyrimidine, such as 5-bromo-2-chloropyrimidine, can undergo a nucleophilic substitution reaction with the enolate of an acetamide derivative. Another approach could involve the reaction of 2-bromo-N-(p-chlorophenyl)acetamide with various amines to synthesize N-phenylacetamide derivatives. irejournals.com

Advanced Coupling Reactions for Scaffold Assembly and Derivatization

Modern organic synthesis relies heavily on cross-coupling reactions to build complex molecular architectures. For the this compound scaffold, these reactions offer powerful tools for further derivatization and the creation of diverse analog libraries.

The bromine atom at the C-5 position of the pyrimidine ring is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the 5-bromopyrimidine with a variety of organoboron reagents. researchgate.net This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position, providing a straightforward route to a vast array of analogs.

Similarly, other cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed at the C-5 position to introduce alkenyl, alkynyl, and amino functionalities, respectively. These transformations provide immense flexibility in modifying the pyrimidine core and exploring the structure-activity relationships of the resulting compounds.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to pyrimidine systems is well-documented. nih.govmdpi.com The Suzuki-Miyaura coupling, in particular, is a widely employed method for the arylation of halogenated pyrimidines due to its functional group tolerance and the commercial availability of a vast array of boronic acids. mdpi.comacs.org

The general approach involves the reaction of a halopyrimidine, such as 5-bromopyrimidine, with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org For instance, the synthesis of 5-arylpyrimidines can be achieved by coupling 5-bromopyrimidine with various arylboronic acids. mdpi.com The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often paired with phosphine (B1218219) ligands like SPhos or RuPhos to enhance catalytic activity. acs.orgmdpi.com

Studies on dichloropyrimidines have shown that C4-substitution is often favored regioselectively. Microwave-assisted protocols have been developed to accelerate these reactions, often achieving good to excellent yields in minutes with very low catalyst loading (e.g., 0.5 mol%). mdpi.com The reactivity of the C-Br bond makes it highly susceptible to the initial oxidative addition step in the catalytic cycle, a key reason for the prevalence of aryl bromides as starting materials in these couplings. illinois.edu

The conditions for Suzuki-Miyaura couplings on bromopyrimidines can be optimized by screening various parameters as illustrated in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Brominated Pyrimidines

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane 70-80 Good mdpi.com
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O - 18 acs.org
Pd(OAc)₂ RuPhos K₂CO₃ Toluene/H₂O 100 48 acs.org
Pd(PPh₃)₄ - K₂CO₃ Various MW High mdpi.com

While direct Suzuki coupling on this compound itself is not extensively detailed, the principles are readily applicable. The acetamido group at the 2-position would influence the electronic properties of the pyrimidine ring, but the C-Br bond at the 5-position remains the primary site for cross-coupling.

Nucleophilic Substitution Reactions on Bromopyrimidines

The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.in Halogens at the 2, 4, and 6 positions are particularly activated towards displacement by nucleophiles because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized over both nitrogen atoms. bhu.ac.inresearchgate.net

While the bromine in 5-bromopyrimidine is at a less activated position compared to the 2, 4, or 6 positions, nucleophilic substitution can still occur, especially with strong nucleophiles or under forcing conditions. sigmaaldrich.com For the synthesis of structures analogous to this compound, a common strategy involves the reaction of a dihalopyrimidine with a nucleophile. For example, 2-chloro-5-bromopyrimidine can react with pyrimidine-2-thione in the presence of a base like sodium ethoxide to form a thioether linkage via nucleophilic substitution at the 2-position. prepchem.com

The synthesis of the title compound's core structure can be envisioned through the amination of a 2-halopyrimidine followed by acylation, or by direct reaction with acetamide under appropriate conditions. The reactivity order in SNAr reactions on pyrimidines is generally C4/C6 > C2. The 5-position is the least reactive towards nucleophilic attack due to the inability to delocalize the resulting negative charge onto the ring nitrogens. researchgate.net However, alternative mechanisms, such as cine-substitution, have been observed with 5-bromopyrimidines when treated with very strong bases like organolithium reagents. acs.org

A plausible, though not explicitly cited, route to this compound could involve the initial synthesis of 2-amino-5-bromopyrimidine, followed by acetylation with acetic anhydride or acetyl chloride. The initial amination would likely proceed via nucleophilic substitution on a precursor like 2-chloro-5-bromopyrimidine.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates

Palladium-Catalyzed Cross-Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 5-bromopyrimidine) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org Computational studies have confirmed that the C-Br bond is weaker and more susceptible to this step than a C-Cl bond, making brominated substrates more reactive. illinois.edu

Transmetalation: The organoboron species (activated by a base to form a borate (B1201080) complex) then transfers its organic group to the Pd(II) complex, replacing the halide. This forms a new diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

The coordination of the pyrimidine's nitrogen atoms to the palladium center can sometimes inhibit the catalyst, potentially leading to lower yields. mdpi.com

Nucleophilic Aromatic Substitution: The classical SNAr mechanism proceeds via a two-step addition-elimination sequence.

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For substitution at the 2, 4, or 6 positions of the pyrimidine ring, the negative charge is delocalized over the nitrogen atoms, which stabilizes the intermediate. researchgate.net

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. byjus.com

For substitutions at the 5-position, this stabilization is not possible, making the reaction less favorable. However, some mechanistic studies suggest that in certain cases, particularly with powerful nucleophiles and specific substrates, a concerted (SNAr) mechanism or pathways involving unusual intermediates may be operative. researchgate.net

Kinetic Studies of Key Synthesis Steps

Palladium-Catalyzed Cross-Coupling: Kinetic studies of palladium-catalyzed reactions reveal important information about the rate-determining step (RDS). In many cross-coupling reactions, the oxidative addition step is the RDS. rsc.org For example, a kinetic study on a palladium(II)-catalyzed oxidation of a pyrimidine derivative showed first-order kinetics in both the palladium catalyst and one of the reactants. sciencepublishinggroup.com In other systems, the rate can be dependent on the concentration of the hydrogen donor and the catalyst. researchgate.net The choice of ligand, base, and solvent can significantly alter the reaction kinetics by influencing the stability of intermediates and the energy barriers of the transition states.

Nucleophilic Substitution Reactions: Kinetic studies of SNAr reactions often focus on how the rate is affected by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For a series of reactions involving O-aryl thionobenzoates with various nucleophiles, kinetic data, including Brønsted-type plots (log of the rate constant vs. pKa), were used to elucidate the mechanism. nih.gov A downward curvature in such a plot for the reaction with azide (B81097) ion indicated a change in the rate-determining step from the departure of the leaving group to the initial nucleophilic attack as the leaving group becomes less basic. nih.gov In contrast, linear Brønsted plots for reactions with cyanide and hydroxide (B78521) ions suggested that the second step (leaving group departure) remains rate-determining. nih.gov Such studies on bromopyrimidine systems would be invaluable for quantifying the influence of the acetamido group and the position of the bromine atom on the reaction rate.

Preclinical Research Applications and Potential Translational Avenues of Pyrimidine Acetamide Analogs

In Vitro Pharmacological Evaluation

In vitro studies are fundamental to the early-stage assessment of pyrimidine-acetamide analogs, providing a controlled environment to dissect their biological effects at the molecular and cellular levels. These assays are crucial for initial screening, functional characterization, and understanding the direct interaction of these compounds with their intended biological targets.

High-Throughput Screening (HTS) for Hit Identification

High-throughput screening (HTS) serves as a critical initial step in drug discovery, enabling the rapid assessment of large libraries of compounds to identify "hits" with desired biological activity. Pyrimidine-acetamide analogs are frequently included in such screening campaigns to uncover novel therapeutic agents. For instance, substituted pyrimidine (B1678525) derivatives have been screened for their potential as kinase inhibitors, a class of enzymes often implicated in cancer and other diseases. The primary goal of HTS is to identify compounds that exhibit a specific effect, such as the inhibition of a particular enzyme or the modulation of a cellular pathway. The hits from these screens then undergo further validation and optimization to develop more potent and selective lead compounds.

Cell-Based Assays for Functional Activity Assessment

Following hit identification, cell-based assays are employed to evaluate the functional activity of pyrimidine-acetamide analogs in a more biologically relevant context. These assays provide insights into how a compound affects cellular processes, such as proliferation, viability, and signaling pathways. Substituted pyrimidine derivatives have been assessed in various cell-based assays to determine their anti-proliferative activity, which is a key indicator of potential anti-cancer efficacy. These assays often utilize cancer cell lines to measure the compound's ability to inhibit cell growth or induce cell death. The data generated from these studies are crucial for understanding the cellular consequences of target engagement and for selecting the most promising compounds for further preclinical development.

Below is an interactive table summarizing the application of pyrimidine-acetamide analogs in cell-based assays:

Assay Type Purpose Endpoint Measured Example Application Reference
Proliferation AssayTo assess the effect of the compound on cell growth.Inhibition of cell proliferation (e.g., IC50 value).Screening for anti-cancer activity.
Cytotoxicity AssayTo determine the concentration at which a compound is toxic to cells.Cell viability (e.g., LD50 value).Evaluating the therapeutic window of a compound.
Apoptosis AssayTo investigate if the compound induces programmed cell death.Markers of apoptosis (e.g., caspase activation).Understanding the mechanism of cell death.

Enzymatic Assays for Target Engagement Studies

To understand the direct molecular interactions of pyrimidine-acetamide analogs, enzymatic assays are indispensable. These assays measure the ability of a compound to directly interact with and modulate the activity of a specific enzyme, a common target for therapeutic intervention. For pyrimidine-acetamide derivatives, a significant focus has been on their potential to inhibit various protein kinases. Enzymatic assays provide quantitative data on the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. This information is vital for establishing a structure-activity relationship (SAR) and for optimizing the lead compounds to enhance their potency and selectivity for the target enzyme.

In Vivo Preclinical Pharmacodynamic Studies

Following promising in vitro results, the evaluation of pyrimidine-acetamide analogs progresses to in vivo preclinical studies. These studies, conducted in living organisms, are essential for understanding how a compound behaves in a complex biological system and for assessing its therapeutic potential in a more realistic setting.

Correlation of Exposure with Pharmacological Response

A critical aspect of in vivo studies is to establish a clear relationship between the concentration of the drug in the body (exposure) and its observed pharmacological effect. This is crucial for determining the potential therapeutic dose range and for understanding the compound's pharmacokinetic/pharmacodynamic (PK/PD) profile. For substituted pyrimidine derivatives, in vivo studies aim to correlate the administered dose and resulting plasma concentrations with the desired therapeutic outcome, such as tumor growth inhibition in cancer models. By measuring drug levels in the blood and tissues over time and simultaneously assessing the biological response, researchers can build a model that predicts the compound's efficacy at different exposure levels.

Investigation of Mechanism of Action in Biological Systems

While in vitro assays can elucidate a compound's direct target, in vivo studies are necessary to confirm and expand upon the mechanism of action in a complete biological system. This involves examining the downstream effects of target engagement on various cellular and physiological processes within the organism. For pyrimidine-acetamide analogs identified as kinase inhibitors, in vivo studies would investigate whether the inhibition of the target kinase leads to the expected downstream signaling changes and ultimately, the desired therapeutic effect, such as the suppression of tumor growth. These investigations often involve analyzing biomarkers in tissue samples from treated animals to confirm that the drug is hitting its intended target and producing the desired biological response.

Below is an interactive table summarizing the focus of in vivo pharmacodynamic studies for pyrimidine-acetamide analogs:

Study Focus Objective Key Parameters Measured Example Application Reference
Efficacy StudiesTo evaluate the therapeutic effect of the compound in a disease model.Tumor volume, survival rate, disease-specific biomarkers.Assessing anti-cancer activity in xenograft models.
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingTo correlate drug exposure with the pharmacological response.Plasma drug concentration, target inhibition, biomarker modulation.Establishing a dose-response relationship.
Mechanism of Action (MoA) ConfirmationTo verify the in vivo relevance of the proposed mechanism of action.Target modulation in tumor tissue, downstream pathway analysis.Confirming kinase inhibition and its effects on cell signaling in a living organism.

Biomarker Identification and Validation in Preclinical Models

The translation of preclinical discoveries into clinical applications for pyrimidine-acetamide analogs hinges on the identification and validation of robust biomarkers. Biomarkers are essential for confirming the mechanism of action, assessing target engagement, and predicting therapeutic response in patients. Preclinical models, including cell-based assays and animal xenografts, provide a critical platform for this discovery and validation process.

A key strategy involves a genomics-based approach to identify pharmacodynamic (PD) biomarkers, which reflect the molecular effects of the drug on its target and associated pathways. For instance, in the preclinical development of R547, a potent pyrimidine-based cyclin-dependent kinase (CDK) inhibitor, microarray experiments were utilized to identify genes whose expression levels changed upon drug exposure. nih.gov Candidate biomarkers were selected based on several rigorous criteria:

Relevance to the mechanism of action: The biomarker should be linked to the biological pathway modulated by the compound.

Dose-responsiveness: Changes in the biomarker should correlate with the administered dose of the compound in preclinical models. nih.gov

Measurability: The biomarker must be detectable and quantifiable in accessible patient tissues or fluids, such as blood. nih.gov

Through this methodology, an initial list of 26 potential gene expression biomarkers for the pyrimidine-based inhibitor R547 was identified and subsequently tested for clinical validity in patient blood samples. nih.gov This preclinical-to-clinical translation led to the selection of eight dose-responsive genes as pharmacodynamic biomarkers for further clinical trials. nih.gov This process underscores the value of preclinical models in generating a refined set of clinically relevant biomarkers that can guide drug development.

The validation of such biomarker methods is a critical step, as many challenges exist, including the complexity of biological matrices and the potential for biomarker instability. uu.nl Rigorous validation ensures that the methods used to measure biomarkers are specific, accurate, and robust, which is crucial for their reliable application in clinical settings. uu.nl

Table 1: Candidate Pharmacodynamic Biomarkers for the Pyrimidine-Based CDK Inhibitor R547 Identified in Preclinical Models.
Gene SymbolGene NameRationale for Selection
MKI67Marker of Proliferation Ki-67Directly related to cell cycle inhibition, the primary mechanism of CDK inhibitors.
CCNB1Cyclin B1A key regulator of the G2/M phase of the cell cycle, a target of CDK inhibition.
EGR1Early Growth Response 1Known to be dose-responsive to CDK inhibition in preclinical models.
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitA downstream effector in pathways regulated by CDKs.
HEXIM1Hexamethylene Bis-Acetamide Inducible 1Involved in the regulation of transcription and CDK activity.
FLJ44342-Identified as a dose-responsive gene in preclinical microarray experiments.
CD86CD86 MoleculeIdentified as a dose-responsive gene in preclinical microarray experiments.
PFAAP5Phosphoric Acid-Ester Hydrolase-Like Phosphatase 5Identified as a dose-responsive gene in preclinical microarray experiments.

Data sourced from a genomics-based approach to identify pharmacodynamic biomarkers for a pyrimidine-based drug. nih.gov

Exploration of Pyrimidine-Acetamide Derivatives as Chemical Probes for Biological Systems

Pyrimidine-acetamide derivatives and related pyrimidine analogs serve as valuable chemical probes for exploring complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to investigate the target's function in cells and organisms. The versatility of the pyrimidine scaffold allows for systematic structural modifications to optimize potency, selectivity, and other properties required for a high-quality chemical probe. nih.gov

A primary application of these compounds as chemical probes is in target identification and validation. nih.gov Modern chemical proteomics has emerged as a powerful strategy for the unbiased, proteome-wide discovery of molecular targets for small molecules. nih.govresearchgate.net In this approach, a pyrimidine-based compound can be immobilized on a solid support and used as "bait" to capture its interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry. nih.gov This technique was successfully used with a pyrido[2,3-d]pyrimidine scaffold to identify over 30 human protein kinase targets, including both known and novel interactors. nih.gov Similarly, a chemoproteomics platform enabled the discovery of a clinical-stage pyrimidine-based covalent inhibitor of WRN helicase, a promising target for cancers with microsatellite instability. acs.org

Another effective strategy is the "biology-driven" or phenotypic screening approach. Here, libraries of pyrimidine derivatives are tested for their ability to produce a specific cellular effect (e.g., inhibition of cancer cell proliferation). rsc.org Compounds that show interesting activity are then subjected to target deconvolution studies to identify the protein(s) responsible for the observed phenotype. This approach led to the identification of pyrazolopyrimidine-based inhibitors of targets such as FLT3, AXL, and mTOR kinases. rsc.org Computational methods, such as reverse pharmacophore mapping, have also been employed to predict the biological targets of bis-pyrimidine derivatives, successfully identifying GTPase HRas as a promising target. researchgate.net

Once a target is identified, these pyrimidine-based probes can be used to study its role in specific signaling pathways. For example, a novel N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide was identified as a potent bone anabolic agent that promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov Other pyrimidine derivatives have been developed as selective tool compounds to interrogate the function of specific kinases, such as hSMG-1, which plays a key role in RNA surveillance and cellular stress responses. nih.gov The development of such selective probes is crucial for dissecting complex biological processes and validating new therapeutic targets.

Table 2: Examples of Pyrimidine Derivatives as Chemical Probes for Target Identification.
Pyrimidine ScaffoldMethodologyIdentified Target(s)Biological System/Disease Context
Pyrido[2,3-d]pyrimidineChemical Proteomics (Affinity Chromatography)>30 Protein Kinases (e.g., Src, PDGFR, FGFR, RICK)Cancer Signaling Pathways
Pyrazolo[3,4-d]pyrimidinePhenotypic Screening & Target DeconvolutionCSF-1R KinaseGlioblastoma
Bis-pyrimidine acetamide (B32628)Reverse Pharmacophore Mapping & DockingGTPase HRasCancer (Human Colorectal Carcinoma)
Vinyl Sulfone PyrimidineChemical ProteomicsWRN Helicase (covalent allosteric site)MSI-High Cancers
Trisubstituted pyrimidineIn vitro functional assaysBMP2/SMAD1 Signaling PathwayOsteoporosis/Bone Formation
General pyrimidineScreening & Structure-Based OptimizationhSMG-1 KinaseCancer (Cellular Stress Response)

Data compiled from studies on target identification using pyrimidine-based compounds. nih.govnih.govacs.orgrsc.orgresearchgate.netnih.gov

Q & A

Q. What methodologies integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : Functionalize the acetamide group via post-synthetic modification (PSM) to anchor MOF nodes. Characterize porosity and stability using BET surface area analysis and PXRD. Test catalytic performance in model reactions (e.g., Knoevenagel condensation) to assess MOF-embedded activity .

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